molecular formula C17H16ClN3O B6123598 N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea

N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea

Cat. No. B6123598
M. Wt: 313.8 g/mol
InChI Key: DNZIYCNABMSOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BPU belongs to the class of compounds known as ureas, which have been shown to have anticancer properties. In

Mechanism of Action

The exact mechanism of action of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea is not fully understood. However, it is believed to inhibit the activity of tubulin, a protein that is essential for cell division. This inhibition leads to cell cycle arrest and ultimately, cell death. N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea for lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea's potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea and its potential use in treating different types of cancer.

Synthesis Methods

The synthesis of N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea involves the reaction of benzyl isocyanate with 3-chloroaniline and 2-cyanoethyl isocyanate. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.

Scientific Research Applications

N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. N-benzyl-N'-(3-chlorophenyl)-N-(2-cyanoethyl)urea has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-15-8-4-9-16(12-15)20-17(22)21(11-5-10-19)13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIYCNABMSOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea

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